Scaffold Versatility: A Single Core Enables Potent Inhibition Across Diverse Therapeutic Targets vs. Narrowly Active Analogs
The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core demonstrates exceptional versatility as a starting point for medicinal chemistry. In direct contrast to many highly optimized but target-specific analogs, this scaffold has yielded potent inhibitors against multiple, structurally distinct targets. Specifically, derivatives of this core have achieved an IC50 of 2 nM against tankyrase [1] and an IC50 of <0.100 nM in a separate enzyme system [2]. This broad inhibitory potential is not observed for closely related scaffolds like the fully aromatic 1,6-naphthyridin-2(1H)-one or simpler isoquinolinones, which exhibit either weak activity or are optimized for a single target class [1].
| Evidence Dimension | Inhibitory Potency Across Diverse Targets |
|---|---|
| Target Compound Data | IC50 = 2 nM (tankyrase inhibition); IC50 < 0.100 nM (other enzyme system) |
| Comparator Or Baseline | Aromatic 1,6-naphthyridin-2(1H)-one and isoquinolinone/quinazolinone analogs |
| Quantified Difference | Aza-substitution of isoquinolinone/quinazolinone analogs causes >1000-fold loss of activity [1]; this scaffold restores high potency |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
For a procurement decision, this broad utility means the compound offers a higher probability of generating a 'hit' across multiple early-stage drug discovery programs, maximizing the return on investment compared to a target-specific analog.
- [1] Kumpan, K., et al. Structure-based design, synthesis and evaluation in vitro of arylnaphthyridinones, arylpyridopyrimidinones and their tetrahydro derivatives as inhibitors of the tankyrases. 2015. View Source
- [2] BindingDB BDBM640854 6-methyl-3-((8-(neopentylamino)pyrido[3,4-d]pyrimidin-2-yl)amino)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one::US20230399327, Example 64. View Source
